![molecular formula C14H15NO2S B2690282 2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid CAS No. 1396963-80-6](/img/structure/B2690282.png)

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

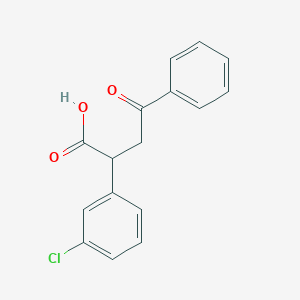

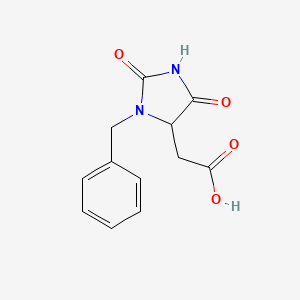

“2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” is an amino acid derivative . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” includes an amino group, a carboxyl group, and a side chain attached to the alpha carbon . The side chain in this case is a naphthalen-1-ylmethyl sulfanyl group .Physical And Chemical Properties Analysis

The physical form of “2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” is a solid . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . The molecular weight is 215.25 .Scientific Research Applications

Fluorescence Derivatisation

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid has been utilized in fluorescence derivatization, enhancing the detectability of amino acids. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to amino groups of various amino acids, producing derivatives with strong fluorescence. These derivatives, when condensed with other reagents, exhibit strong fluorescence in both ethanol and water at physiological pH, with good quantum yields. This application is particularly beneficial in biological assays where enhanced fluorescence detection is required Frade, V., Barros, S.A., Moura, J., & Gonçalves, M. (2007).

Catalysis in Synthesis

Khorami and Shaterian (2014) highlighted its role in catalysis using silica-bonded propylpiperazine-N-sulfamic acid as a green, heterogeneous catalyst for synthesizing various derivatives under ambient, solvent-free conditions. This method showcases the compound's contribution towards eco-friendly and efficient synthetic processes Khorami, F., & Shaterian, H. (2014).

Novel Compound Synthesis

Another significant application is in the synthesis of novel compounds with potential uses in pharmaceuticals and material science. For instance, the genetically encoded fluorescent amino acid dansylalanine, which involves 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, demonstrates the versatility of this compound in bioengineering and protein studies. This strategy allows for the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites, enabling studies on protein structure, dynamics, and interactions both in vitro and in vivo Summerer, D., Chen, S., Wu, N., Deiters, A., Chin, J., & Schultz, P. (2006).

Safety and Hazards

The safety information for “2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

2-amino-3-(naphthalen-1-ylmethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c15-13(14(16)17)9-18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGNQYBQTJDHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)

![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)

![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2690218.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)